molecular formula C16H20BNO4 B2891889 Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2287195-46-2

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2891889
CAS No.: 2287195-46-2
M. Wt: 301.15
InChI Key: PMILEEIBKLETHG-UHFFFAOYSA-N
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Description

The compound is a boronic ester, as indicated by the “tetramethyl-1,3,2-dioxaborolan-2-yl” part of the name. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the boron atom at the center, bonded to an oxygen atom and two carbon atoms to form the boronic ester. The “methyl” and “cyanomethyl” groups would be attached to the carbon atoms .


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a boronic ester depend on the specific compound. Generally, they are stable compounds that can be stored for long periods. They are typically solids at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds serve as boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Their structures have been elucidated using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction has provided crystallographic and conformational analyses, while density functional theory (DFT) calculations have further clarified molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, highlighting physicochemical properties (Huang et al., 2021).

Photoluminescence and Coordination Polymers

The hydrothermal synthesis involving this compound has led to the creation of a 2D Cd(II) coordination polymer. This synthesis showcases an in situ [2+3] cycloaddition reaction resulting in a tetrazolate-based ligand, forming a 2D layer network. Photoluminescent analysis of these compounds reveals strong blue emissions, indicating potential applications in materials science for their ligand-centered charge transition properties (Wang et al., 2012).

Photophysical Properties

The synthesis of derivatives such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which includes modifications at the 5 position of the thiophenyl moiety, has demonstrated unique photophysical properties. These modifications have resulted in significant changes in luminescence properties, suggesting the potential for applications in organic electronics and photonics (Kim et al., 2021).

Hydrogen-Bonded Supramolecular Structures

Research into substituted 4-pyrazolylbenzoates has revealed hydrogen-bonded supramolecular structures in various dimensions. These studies provide insights into the intermolecular interactions that can influence the formation and stability of complex molecular architectures, relevant for the development of molecular sensors and networks (Portilla et al., 2007).

Photopolymerization and Coating Applications

Ester derivatives of ethyl α-hydroxymethylacrylate, synthesized using phase transfer catalysis, have shown rapid photopolymerization rates. This property is indicative of their potential in thin film and coating applications, expanding the repertoire of materials available for rapid photocuring in industrial processes (Avci et al., 1996).

Mechanism of Action

The mechanism of action of a boronic ester in a chemical reaction depends on the specific reaction. In a Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with the palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

Boronic esters are generally considered safe to handle, but as with all chemicals, they should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of boronic esters in organic synthesis is a well-established field, but there is always room for new discoveries. Future research may focus on developing new reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .

Properties

IUPAC Name

methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMILEEIBKLETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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